Product packaging for 4-Amino-5-fluoropentanoic acid(Cat. No.:CAS No. 70960-97-3)

4-Amino-5-fluoropentanoic acid

Cat. No.: B1213297
CAS No.: 70960-97-3
M. Wt: 135.14 g/mol
InChI Key: JXSIMEWQEWYRDJ-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Amino Acids as Biochemical Probes and Modulators

The introduction of fluorine into amino acids represents a powerful strategy in chemical biology and medicinal chemistry. nih.govmdpi.com Fluorinated amino acids serve as valuable tools for probing and modulating biological processes for several key reasons:

Enzyme-Substrate Interactions: Their ability to act as inhibitors or alternative substrates for various enzymes makes them excellent probes for studying enzyme mechanisms and substrate specificity. ontosight.ai

Protein Structure and Function: Incorporating fluorinated amino acids into peptides and proteins can provide crucial insights into protein structure, folding, and stability. ontosight.ainih.gov The unique nuclear magnetic resonance (NMR) properties of fluorine (¹⁹F NMR) allow for sensitive and non-perturbing examination of local protein environments and dynamics. nih.govacs.org

Metabolic Stability: Fluorination can enhance the metabolic stability of molecules by altering their susceptibility to enzymatic degradation. ontosight.ai

Modulation of Physicochemical Properties: The introduction of fluorine can modify properties such as hydrophobicity and electronic distribution, which can in turn influence protein-protein interactions and the biological activity of peptides. nih.govmdpi.comd-nb.info For instance, replacing leucine (B10760876) residues with trifluoroleucine in the bee venom peptide melittin (B549807) was shown to increase the peptide's partitioning into liposomes. nih.gov

While the introduction of a limited number of fluorine atoms often does not drastically alter a protein's structure or function, strategic placement can lead to enhanced stability against chemical and thermal denaturation. nih.govacs.org These unique characteristics have led to the exploration of fluorinated amino acids in various therapeutic areas, including the development of anti-cancer agents and vaccines. ontosight.airesearchgate.net

Historical Perspective on the Investigation of 4-Amino-5-fluoropentanoic Acid in Enzymatic Systems

The investigation of this compound has historically been linked to its effects on specific enzymes, particularly those involved in amino acid metabolism. Early research identified AFPA as a mechanism-based inactivator, also known as a "suicide inhibitor," of certain pyridoxal (B1214274) phosphate-dependent enzymes. cambridge.org

A significant focus of early studies was on γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Research demonstrated that the (S)-isomer of AFPA acts as a potent inactivator of GABA-T. nih.gov A 1983 study investigated the in vitro and in vivo effects of (S)-4-amino-5-fluoropentanoic acid on brain GABA metabolism in mice, finding that it caused a dose- and time-dependent irreversible inactivation of GABA-T, leading to an increase in brain GABA levels. nih.gov

Further mechanistic studies in the mid-1980s elucidated the chemical pathway of GABA-T inactivation by AFPA. A 1986 publication revised a previously proposed mechanism, providing evidence for an enamine mechanism with a partition ratio of zero, meaning that every molecule of the inactivator that binds to the enzyme leads to its inactivation. iaea.orgnorthwestern.eduacs.org This work involved reconstituting the apoenzyme with radiolabeled pyridoxal 5'-phosphate and tracking the release of radioactivity after inactivation. northwestern.edu

The inhibitory effects of AFPA were not limited to GABA-T. In 1988, research showed that AFPA could also inhibit phytochrome (B1172217) synthesis in etiolated seedlings of peas, corn, and oats. oup.com This study confirmed that, like the transaminase inhibitor gabaculine, AFPA's effect suggested that phytochrome synthesis requires the de novo synthesis of its chromophore. oup.com AFPA was found to be a more effective inhibitor of both chlorophyll (B73375) and phytochrome synthesis than gabaculine, positioning it as a preferred tool for studying the physiological outcomes of inhibiting phytochrome biosynthesis. oup.com

These foundational studies established AFPA as a significant tool for investigating the mechanisms of specific enzymes and laid the groundwork for its continued use in academic research.

Overview of Core Academic Research Areas Involving this compound

Academic research involving this compound has primarily centered on its role as an enzyme inhibitor, particularly targeting aminotransferases. The core areas of investigation include its effects on GABA-T, ornithine aminotransferase (OAT), and its use as a molecular probe in various biological systems.

Enzyme Inhibition Studies:

γ-Aminobutyric Acid Aminotransferase (GABA-T): AFPA is a well-established mechanism-based inactivator of GABA-T. nih.gov The (S)-isomer, in particular, demonstrates potent and irreversible inhibition. nih.gov However, the introduction of a phenyl substituent at the 3-position of AFPA results in a compound that is a competitive reversible inhibitor of GABA-T but does not cause its time-dependent inactivation. nih.gov This highlights the sensitivity of the enzyme's active site to structural modifications of the inhibitor. Conformationally rigid analogues of AFPA have also been synthesized and studied as inactivators of GABA-T, though they have been found to be less potent than the open-chain parent compound. acs.orgfigshare.com

Ornithine Aminotransferase (OAT): Research has extended to other aminotransferases, such as OAT, which is overexpressed in hepatocellular carcinoma. While AFPA itself has been noted in the context of aminotransferase inhibitors, recent studies have focused on its analogues. For instance, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, a cyclic analogue, was found to be a potent inactivator of GABA-AT and also inactivates human OAT, albeit with lower efficiency. mdpi.com

Glutamate-1-semialdehyde (GSA) Aminotransferase: In cyanobacteria, GSA aminotransferase is a target of AFPA. cambridge.org Studies on spontaneous mutants of Synechococcus resistant to AFPA have identified specific amino acid substitutions and deletions that confer this resistance, providing insight into the inhibitor's binding and mechanism of action. cambridge.org

Other Enzymes: The (S)-isomer of AFPA has been shown to be a potent competitive reversible inhibitor of glutamate (B1630785) decarboxylase (GAD) and a weak competitive inhibitor of aspartate transaminase. nih.gov

Use as a Biochemical Probe:

Probing Enzyme Mechanisms: AFPA has been instrumental in elucidating the reaction mechanisms of enzymes like GABA-T, establishing the enamine mechanism of inactivation. iaea.orgnorthwestern.edu

Investigating Protein-Ligand Interactions: As a reactive analogue of GABA, AFPA has been used as a molecular probe to examine the reactivity of pyridoxal-5'-phosphate (PLP) within the active sites of proteins like the Bacillus subtilis GabR, a transcriptional regulator. nih.gov These studies help to understand how enzymes and regulatory proteins recognize and interact with their ligands. nih.gov

Plant Biology: In plant physiology, AFPA has been used to probe the biosynthesis of phytochrome, a key photoreceptor. Its ability to inhibit phytochrome synthesis has provided evidence for the requirement of de novo chromophore synthesis. oup.com

The table below summarizes key research findings on the enzymatic targets of this compound.

Enzyme TargetOrganism/SystemKey Research FindingReference(s)
γ-Aminobutyric Acid Aminotransferase (GABA-T)Pig brain, Mouse brain(S)-isomer is a mechanism-based, irreversible inactivator, leading to increased brain GABA levels. The inactivation proceeds via an enamine mechanism. nih.goviaea.orgnorthwestern.edu
Glutamate Decarboxylase (GAD)Mouse brain(S)-isomer is a potent competitive reversible inhibitor. nih.gov
Phytochrome SynthesisPea, Corn, and Oat seedlingsInhibits initial phytochrome synthesis, suggesting it is a useful tool to study the consequences of this inhibition. oup.com
Glutamate-1-semialdehyde AminotransferaseSynechococcus (cyanobacterium)AFPA is an irreversible, mechanism-based inhibitor. Resistance in mutants is linked to specific amino acid changes in the enzyme. cambridge.org
Aspartate AminotransferaseMouse brain(S)-isomer is a weak competitive inhibitor. nih.gov
GabR (Transcriptional Regulator)Bacillus subtilisUsed as a molecular probe to study the reactivity of PLP in the active site. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO2 B1213297 4-Amino-5-fluoropentanoic acid CAS No. 70960-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c6-3-4(7)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIMEWQEWYRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991260
Record name 4-Amino-5-fluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70960-97-3
Record name 4-Amino-5-fluoropentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070960973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-fluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Analog Design for 4 Amino 5 Fluoropentanoic Acid

General Synthetic Strategies for 4-Amino-5-fluoropentanoic Acid

The synthesis of this compound is often approached through multi-step sequences starting from readily available precursors. One of the foundational methods involves the modification of glutamic acid or related derivatives. A general strategy begins with a protected glutamic acid derivative, where the carboxylic acid groups are esterified and the amino group is protected. The γ-carboxylic acid function is then selectively reduced to a primary alcohol. This hydroxyl group serves as a handle for the introduction of fluorine. A common method to achieve this is through a sulfonate ester intermediate (e.g., tosylate or mesylate), which is subsequently displaced by a fluoride (B91410) ion using a suitable fluoride source. The final steps involve the deprotection of the amino and carboxyl groups to yield the target compound.

Another key strategy involves the use of nitro-alkane chemistry. For instance, the Michael addition of a nitromethane (B149229) anion to an appropriate α,β-unsaturated ester can be employed to construct the carbon skeleton. The nitro group can then be reduced to an amine, and the fluoromethyl group can be introduced from a suitable precursor.

Table 1: Key Reagents in General Synthetic Routes to this compound

Step Reagent Class Example Reagent Purpose
Protection Amino Protecting Group Boc-anhydride Protects the amino group from reacting in subsequent steps.
Reduction Reducing Agent Borane-dimethyl sulfide Selectively reduces one carboxylic acid to an alcohol.
Activation Sulfonylating Agent p-Toluenesulfonyl chloride Converts the alcohol into a good leaving group (tosylate).
Fluorination Nucleophilic Fluoride Source Potassium fluoride Displaces the leaving group to form the C-F bond.

| Deprotection | Acid | Hydrochloric acid | Removes protecting groups to yield the final amino acid. |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of this compound is stereospecific, making the synthesis of individual enantiomers, particularly the (S)-enantiomer, a critical objective. molport.com Stereoselective syntheses typically rely on one of two main approaches: using a chiral starting material or employing a chiral catalyst or auxiliary during the synthesis.

A common and effective method starts from a chiral precursor, such as L-glutamic acid. pnas.org By preserving the stereocenter at the C4 position throughout the synthetic sequence, the final product, (S)-4-amino-5-fluoropentanoic acid, can be obtained with high enantiomeric purity. pnas.org

Alternatively, asymmetric catalysis can be used to introduce the stereochemistry. For example, the asymmetric alkylation of a glycine (B1666218) enolate equivalent using a chiral phase-transfer catalyst can establish the desired stereocenter. organic-chemistry.org This method involves a Schiff base of a glycine ester which is deprotonated and then reacted with a fluorinated electrophile in the presence of a chiral catalyst, guiding the formation of one enantiomer over the other. organic-chemistry.org

Table 2: Approaches to Stereoselective Synthesis

Strategy Description Example
Chiral Pool Synthesis Utilizes a readily available, enantiomerically pure starting material. The inherent chirality is carried through the reaction sequence. Starting from L-glutamic acid to synthesize (S)-4-amino-5-fluoropentanoic acid. pnas.org
Asymmetric Catalysis Employs a small amount of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. Phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) salt. organic-chemistry.org

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. It is removed in a later step. | Use of a chiral Ni(II) complex of a glycine Schiff base for asymmetric alkylation. |

Rational Design and Synthesis of Fluorinated Analogues and Derivatives

To enhance potency, improve selectivity, or probe the mechanism of enzyme inactivation, numerous analogues of this compound have been rationally designed and synthesized. These modifications primarily focus on altering the conformation and electronic properties of the molecule.

Introducing an α,β-double bond into the pentanoic acid chain creates a more rigid structure and alters the electronic properties of the carboxylate group. The synthesis of (S,E)-4-amino-5-fluoropent-2-enoic acid, the unsaturated analogue of AFPA, was undertaken to investigate these effects. nih.govx-mol.com This modification was found to dramatically increase the affinity of the compound for GABA aminotransferase. x-mol.com The synthesis of such compounds often involves Wittig-type reactions or other olefination methods on a suitable aldehyde precursor, followed by functional group manipulations to install the amino and fluoro groups. The presence of the conjugated system was found to increase binding affinity to GABA-AT by a factor of 50 compared to the saturated parent compound, this compound. x-mol.com

Table 3: Comparison of Saturated vs. Unsaturated Analogues

Compound Structure Key Feature Impact on Binding (GABA-AT)
(S)-4-Amino-5-fluoropentanoic acid Saturated chain Flexible Baseline affinity. x-mol.com

To further investigate the role of conformation in biological activity, analogues of 4-amino-5-halopentanoic acids have been synthesized where the carbon backbone is incorporated into a ring system, thereby restricting conformational freedom. researchgate.netnih.gov Examples include derivatives based on cyclopentane (B165970) and cyclohexane (B81311) scaffolds. nih.govresearchgate.net

The synthesis of these rigid analogues often starts from cyclic precursors, such as a chirally pure Vince lactam, which can be elaborated through various steps including epoxidation, ring-opening, and fluorination to install the required functional groups in a stereocontrolled manner. researchgate.netmdpi.com Interestingly, studies on these conformationally rigid analogues have shown that restricting the molecule's flexibility can have a significant, and sometimes detrimental, effect on its efficacy as an enzyme inactivator. For instance, one fluorinated conformationally rigid analogue was found to be 15 times less potent as an inactivator of GABA-AT than its flexible, open-chain counterpart, this compound. nih.gov This suggests that a certain degree of molecular flexibility is crucial for the inactivation mechanism. nih.gov

Broader Approaches to Introducing Fluorine into Amino Acid Scaffolds for Research Purposes

The synthesis of this compound and its derivatives is part of a broader field focused on creating fluorinated amino acids for various research applications. nih.govrsc.orgresearchgate.net Several general strategies have been developed to introduce fluorine into amino acid structures, which can be broadly categorized. nih.govnih.gov

Starting from Fluorinated Building Blocks : This is one of the most straightforward methods, where a simple, commercially available fluorinated molecule is used as the starting point. nih.gov The amino and carboxylic acid functionalities are then built around this core using standard synthetic transformations. nih.gov

Late-Stage Fluorination : In this approach, the C-F bond is formed at a later step in the synthesis of the fully assembled amino acid backbone. This is particularly useful for creating analogues from a common intermediate.

Nucleophilic Fluorination : This involves the displacement of a good leaving group (like a hydroxyl or sulfonate) with a nucleophilic fluoride source, such as DAST (diethylaminosulfur trifluoride) or a metal fluoride salt. nih.govmdpi.com

Electrophilic Fluorination : This method uses reagents like Selectfluor (N-fluorobenzensulfonimide) that deliver an electrophilic "F+" species to an electron-rich center on the amino acid, such as an enolate or an aromatic ring. nih.gov

Metal-Catalyzed Fluorination : Modern methods involving transition metals, such as palladium, have enabled the direct fluorination of unactivated C(sp³)–H bonds. nih.govnih.gov These reactions often use a directing group attached to the amino acid to achieve high site-selectivity, allowing for the precise installation of fluorine at positions that are difficult to access with traditional methods. nih.gov

These diverse synthetic tools provide chemists with the ability to create a wide array of novel fluorinated amino acids, enabling detailed studies in chemical biology and the development of new therapeutic agents. rsc.orgresearchgate.net

Biochemical Mechanisms of Enzymatic Interaction

Mechanism-Based Inactivation of Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzymes

4-Amino-5-fluoropentanoic acid is recognized as a mechanism-based inactivator, also known as a "suicide inhibitor," of several PLP-dependent enzymes. nih.gov These enzymes utilize PLP, the active form of vitamin B6, as a cofactor to catalyze a variety of reactions involving amino acids. wikipedia.org The inactivation process is initiated when the enzyme's catalytic machinery processes AFPA as if it were a natural substrate. akavatx.com This leads to the generation of a reactive intermediate species within the active site, which then irreversibly binds to the enzyme, causing its inactivation. nih.govakavatx.com

Mechanistic Studies with Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. The inactivation of GABA-AT by (S)-4-amino-5-fluoropentanoic acid has been extensively studied. nih.gov Initially, it was thought to follow a Michael addition mechanism. However, subsequent research revised this understanding, providing strong evidence for an enamine mechanism. mdpi.comnih.gov

The process begins with AFPA forming a Schiff base with the PLP cofactor in the enzyme's active site. osti.gov This is followed by the enzyme's catalytic base abstracting a proton, leading to the elimination of a fluoride (B91410) ion and the formation of a reactive enamine intermediate. mdpi.com This enamine then attacks the imine linkage of the PLP-lysine residue in the active site, leading to the formation of a stable, covalent adduct and the release of the enamine. mdpi.com This action effectively and irreversibly inactivates the enzyme. nih.gov A significant finding is that every turnover of the inactivator leads to an inactivation event, indicating a partition ratio of zero. nih.govnih.gov

Mechanistic Studies with Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is another PLP-dependent enzyme that is a target of AFPA, although its inactivation efficiency is lower compared to GABA-AT. mdpi.comresearchgate.net The inactivation of human OAT (hOAT) by AFPA also proceeds through an enamine mechanism. mdpi.comresearchgate.net However, the interaction is more complex, involving both noncovalent interactions and covalent modification. mdpi.comresearchgate.net

Intact protein mass spectrometry and co-crystal structures have revealed that while a covalent adduct is formed, a significant portion of the inhibition is due to strong noncovalent binding of the modified inhibitor to the enzyme. mdpi.comresearchgate.net This dual mechanism is a unique characteristic of the interaction between AFPA and hOAT compared to other monofluorinated inactivators. mdpi.com

Mechanistic Studies with Glutamate-1-semialdehyde Aminotransferase (GSA Aminotransferase)

Glutamate-1-semialdehyde aminotransferase (GSA aminotransferase) is a crucial enzyme in the biosynthesis of tetrapyrroles, such as chlorophyll (B73375) and heme. e-bookshelf.de this compound has been shown to be a potent inhibitor of GSA aminotransferase in the cyanobacterium Synechococcus PCC 6301, acting as an enamine mechanism-based inactivator. nih.govcambridge.org Inhibition of this enzyme disrupts the synthesis of δ-aminolaevulinic acid, a key precursor for pigment formation. nih.govtandfonline.com

Studies on mutants of Synechococcus resistant to AFPA have identified specific amino acid substitutions in the GSA aminotransferase that confer this resistance, further confirming the enzyme as the direct target of the inhibitor. nih.govcambridge.org For instance, a single base change in the hemL gene leading to a Ser162Thr substitution resulted in an enzyme insensitive to AFPA. nih.gov

Characterization of Enzyme-Intermediate Complexes

The inactivation of PLP-dependent enzymes by AFPA involves the formation of specific enzyme-intermediate complexes, which have been characterized through various biochemical and structural techniques.

Role of External Aldimine Formation in Enzyme Activation/Inactivation

The initial and crucial step in the interaction of AFPA with PLP-dependent enzymes is the formation of an external aldimine. pnas.orgnih.govosti.gov This occurs when the amino group of AFPA displaces the enzyme's active site lysine (B10760008) from its internal aldimine linkage with the PLP cofactor, forming a new Schiff base between AFPA and PLP. mdpi.compnas.org This external aldimine is the key intermediate that enters the catalytic cycle of the enzyme. osti.gov

In some cases, such as with the bacterial transcription regulator GabR, the formation of a stable external aldimine between PLP and a GABA analog like AFPA is sufficient to trigger a biological response, in this case, transcription activation. pnas.orgnih.govosti.gov Crystallographic studies of the GabR-PLP-AFPA complex have confirmed the formation of this stable external aldimine, highlighting its importance as a signaling molecule. pnas.orgresearchgate.net

Elucidation of Enamine-Based Inactivation Mechanisms

The central feature of the inactivation mechanism for GABA-AT, OAT, and GSA aminotransferase by AFPA is the formation of a reactive enamine intermediate. mdpi.comnih.govnih.gov This mechanism was first definitively established for a γ-amino acid with GABA-AT. nih.gov

The process involves the following key steps:

Formation of the external aldimine between AFPA and PLP. mdpi.com

Enzyme-catalyzed abstraction of a proton. mdpi.com

Elimination of the fluoride ion to generate a conjugated enamine. mdpi.com

This electrophilic enamine then covalently modifies a nucleophilic residue in the active site, often the lysine residue that was initially bound to PLP, leading to irreversible inactivation. mdpi.comnih.gov

This enamine pathway has been confirmed through mechanistic studies involving radiolabeled cofactors and analysis of the resulting adducts. nih.gov The characterization of these enzyme-inhibitor complexes has provided a detailed molecular understanding of how this compound exerts its potent inhibitory effects.

Impact of Fluorine Substitution on Enzyme Reactivity and Substrate Binding

The introduction of fluorine into amino acid structures significantly alters their biochemical properties, leading to profound effects on enzyme reactivity and substrate binding. researchgate.netmdpi.com The unique characteristics of the fluorine atom, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond, make it a valuable tool for designing potent and specific enzyme inactivators. mdpi.comresearchgate.net Fluorinated amino acids can act as probes for studying enzyme mechanisms or as mechanism-based "suicide substrates" that irreversibly inactivate a target enzyme after being processed through its catalytic cycle. researchgate.netnih.gov In the case of this compound (AFPA), the fluorine atom is pivotal to its mechanism of action, particularly as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).

Initial hypotheses for the inactivation of GABA-AT by AFPA proposed a Michael addition mechanism. nih.gov However, subsequent detailed mechanistic studies revised this, establishing that inactivation proceeds via an enamine mechanism. nih.govnih.gov The process begins with AFPA forming a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov This is followed by deprotonation and the crucial elimination of a fluoride ion, which acts as a good leaving group, to generate a reactive electrophilic intermediate. nih.govmdpi.com It is this intermediate that ultimately leads to the irreversible inactivation of the enzyme. nih.gov This enamine mechanism is highly efficient, with studies showing that AFPA has a partition ratio of zero, meaning every molecule that binds leads to an inactivation event without undergoing turnover to a product. nih.gov

The specific impact of the fluorine substitution on binding affinity and inactivation rate is evident when AFPA is compared with its analogues. Research on conformationally rigid analogues showed that the rate of inactivation of GABA-AT by the fluorinated analogue was significantly different from its open-chain counterpart, AFPA. researchgate.net Furthermore, comparing the inactivation rate constants (k_inact) for fluoro- and bromo-substituted analogues revealed they were comparable, indicating that the cleavage of the carbon-halogen bond is not the rate-determining step in the inactivation process. researchgate.net Instead, a deuterium (B1214612) isotope effect suggested that C-H bond cleavage is the rate-limiting step. researchgate.net

The introduction of further structural modifications to the AFPA scaffold has been shown to modulate its interaction with GABA-AT. For instance, creating an unsaturated analogue, (S,E)-4-amino-5-fluoropent-2-enoic acid, resulted in a compound that binds approximately 50 times more tightly to GABA-AT than the saturated parent compound, AFPA. x-mol.com This highlights how the interplay between fluorine substitution and other structural features can dramatically enhance binding affinity.

Table 1: Comparative Kinetic Parameters for the Inactivation of GABA-AT by this compound and Its Analogues This interactive table provides kinetic data for different GABA-AT inactivators. Click on headers to sort.

Compound Name K_I (μM) k_inact (min⁻¹) k_inact/K_I (M⁻¹min⁻¹) Source
This compound (AFPA) 500 0.15 300 x-mol.com
(S,E)-4-Amino-5-fluoropent-2-enoic acid 10 0.15 15000 x-mol.com
CPP-115 58.8 ± 6.9 2.05 ± 0.09 34900 ± 4400 akavatx.com

Table 2: Inactivation Efficiency of Fluorinated Analogues against hOAT vs. GABA-AT This interactive table compares the inactivation efficiency of selected compounds against two different enzymes. Click on headers to sort.

Compound Name Target Enzyme k_inact/K_I (mM⁻¹min⁻¹) Source
(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (5) hOAT 3.5 mdpi.com
(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (5) GABA-AT 35 mdpi.com
3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid (6) hOAT 4.3 nsf.gov

Kinetic and Structural Investigations of Enzyme Inhibition

Determination of Inactivation Kinetic Parameters: k_inact and K_I

In comparison to its open-chain form, a conformationally rigid fluorinated analogue demonstrates a rate of inactivation of GABA-AT that is 1/15th that of 4-amino-5-fluoropentanoic acid. researchgate.netnih.gov The incorporation of a double bond into the structure of this compound has been shown to enhance its potency against GABA-AT, with a comparable rate constant. nih.gov

When investigating the effect of AFPA on other enzymes, such as human ornithine aminotransferase (hOAT), it was found to have a poor binding affinity with a K_I of 7.8 mM and a low k_inact of 0.02 min⁻¹, resulting in a very low inactivation efficiency of 0.003 min⁻¹mM⁻¹. nsf.gov This highlights the specificity of AFPA's inhibitory action.

EnzymeInhibitorK_I (mM)k_inact (min⁻¹)k_inact/K_I (min⁻¹mM⁻¹)Reference
GABA-AT(S)-4-Amino-5-fluoropentanoic acid0.0530.0110.20 nih.gov
hOAT(S)-4-Amino-5-fluoropentanoic acid7.80.020.003 nsf.gov

Analysis of Partition Ratios in Irreversible Inhibition

The partition ratio is a critical measure for mechanism-based inactivators, defining the number of catalytic turnovers an enzyme completes for every one inactivation event. It essentially quantifies the efficiency of the inactivation process. For this compound, mechanistic studies have revealed a partition ratio of 0, indicating that every molecule that binds and undergoes the initial catalytic steps leads to inactivation. capes.gov.brnih.gov This is a hallmark of a highly efficient enamine mechanism for a γ-amino acid. capes.gov.br

In stark contrast, a conformationally rigid analogue of AFPA exhibits a much higher partition ratio. researchgate.netnih.gov For this analogue, 148 equivalents of the compound are turned over for each inactivation event, a process that releases 148 equivalents of fluoride (B91410) ions. researchgate.netnih.gov This high partition ratio signifies a less efficient inactivation pathway where the majority of the inhibitor molecules are processed as substrates rather than causing inactivation. researchgate.netnih.gov Another analogue, (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP), was reported to have a partition ratio of 147 with GABA-AT. nih.gov

Isotope Effects in Mechanistic Studies of this compound and Analogues

Isotope effects are a powerful tool for elucidating the rate-determining steps in enzyme-catalyzed reactions and inactivation mechanisms. In studies of conformationally rigid analogues of 4-amino-5-halopentanoic acids, the maximal inactivation rate constants (k_inact) for fluoro- and bromo-substituted analogues were found to be comparable. researchgate.netacs.org This suggests that the cleavage of the carbon-halogen bond is not the rate-determining step in the inactivation process. researchgate.netacs.org

Further supporting this, a deuterium (B1214612) isotope effect of 3.3 was observed on the inactivation by a deuterated analogue, [3-²H]-10. researchgate.netacs.org This significant isotope effect points to C-H bond cleavage as the rate-determining step in the inactivation mechanism of these analogues. researchgate.netacs.org

Structural Analysis of Enzyme-Inhibitor Complexes

Understanding the three-dimensional structure of enzyme-inhibitor complexes is paramount for deciphering the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.

X-ray Crystallography of Protein-Ligand Adducts

X-ray crystallography has provided atomic-level details of how this compound and its analogues interact with their target enzymes. In a study involving the transcriptional regulator GabR from Bacillus subtilis, (S)-4-amino-5-fluoropentanoic acid (AFPA) was used as a molecular probe. pnas.orgpnas.org Co-crystallization of the effector-binding/oligomerization (Eb/O) domain of GabR with pyridoxal-5'-phosphate (PLP) and AFPA revealed the formation of an external aldimine adduct. pnas.orgpnas.orgresearchgate.net The crystal structure, refined to 2.25 Å resolution, confirmed that the fluorine atom remained intact in the final adduct. pnas.org This structural evidence was crucial in demonstrating that GabR is incapable of facilitating further steps of the transamination reaction beyond the formation of this stable external aldimine. pnas.orgnih.govosti.gov

Similarly, when AFPA was co-crystallized with Escherichia coli aspartate aminotransferase (Asp-AT), a homologous enzyme, an external aldimine adduct was also observed. pnas.orgpnas.org Comparing the structures of the GabR and Asp-AT complexes with the PLP-AFPA adduct provided insights into the differing reactivities of PLP within these two proteins. pnas.orgpnas.org

In the case of GABA-AT, crystallographic studies have shown that inactivation by AFPA leads to the covalent modification of the Lys329-PLP linkage, forming an imine adduct derived from an enamine inactivation mechanism. researchgate.net

Spectroscopic Probing of Active Site Interactions and Conformational Changes

Spectroscopic techniques complement crystallographic data by providing dynamic information about active site interactions and conformational changes during the inhibition process. For instance, in the study of human ornithine aminotransferase (hOAT) inhibition by an analogue of AFPA, transient-state spectrophotometric measurements were used to monitor the kinetics of the inhibition. mdpi.com By observing changes in absorbance at specific wavelengths (350, 420, and 580 nm), which report on aldimine and quinonoid species, researchers could dissect the individual phases of the inactivation process. mdpi.com

Furthermore, UV-visible spectroscopy, in conjunction with mass spectrometry, was used to characterize the product of the reaction between (S)-4-amino-4,5-dihydrothiophene-2-carboxylic acid and GABA-AT, which involved the release of the PLP cofactor. researchgate.net These spectroscopic methods are invaluable for probing the electronic and structural changes occurring at the enzyme's active site upon inhibitor binding and reaction.

Differentiation of Covalent and Noncovalent Inhibitory Modalities

Distinguishing between covalent and noncovalent inhibition is fundamental to understanding an inhibitor's mechanism of action. While this compound and many of its analogues act as covalent, mechanism-based inactivators, some derivatives exhibit different modalities.

Studies on conformationally rigid analogues of AFPA have shown that inactivation leads to the covalent attachment of the inhibitor to the enzyme. researchgate.netnih.gov This was confirmed by experiments where, after gel filtration, 2 equivalents of a radiolabeled inactivator remained attached to the enzyme, and upon denaturation with urea, 1 equivalent of radioactivity was still bound. researchgate.netnih.gov

However, in the case of the inhibition of human ornithine aminotransferase (hOAT) by (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, a cyclopentene (B43876) analogue of AFPA, both covalent and noncovalent interactions were observed. mdpi.comresearchgate.netsemanticscholar.org Intact protein mass spectrometry and the co-crystal structure of the hOAT-inhibitor complex provided evidence that the primary mode of inactivation is through noncovalent interactions, with covalent binding being a minor component. mdpi.comresearchgate.netsemanticscholar.org This is a unique finding compared to other monofluoro-substituted derivatives and highlights the subtle structural changes that can alter the inhibitory mechanism from purely covalent to a mixed or predominantly noncovalent modality. mdpi.comresearchgate.netsemanticscholar.org

Applications in Biological Systems Research

Utilization as a Molecular Probe for Enzyme-Substrate Interaction Studies

4-Amino-5-fluoropentanoic acid, particularly its (S)-isomer, serves as a valuable molecular probe in the study of enzyme-substrate interactions. ontosight.ai The introduction of a fluorine atom, a highly electronegative element, into the pentanoic acid structure significantly modifies the molecule's chemical reactivity and its interactions within biological systems, without drastically altering its size. ontosight.aiontosight.ai This unique characteristic allows it to function as an effective tool for researchers investigating the intricate mechanisms of enzyme function. ontosight.ai

The fluorine atom can enhance the metabolic stability of the compound and alter its binding affinity to the active sites of enzymes and receptors. ontosight.ai Consequently, fluorinated amino acids like this compound can act as either inhibitors or alternative substrates for various enzymes. By observing how these fluorinated analogues bind to and are processed by an enzyme, scientists can gain detailed insights into the enzyme's active site geometry, catalytic mechanism, and substrate specificity. ontosight.aiontosight.ai This makes the compound a powerful tool for mapping enzyme-substrate interactions, which is fundamental for understanding protein function and for the rational design of novel drugs. ontosight.ai

Investigation of Metabolic Pathways through Enzymatic Inhibition

The ability of this compound to inhibit specific enzymes makes it a potent tool for investigating metabolic pathways. By blocking a particular enzymatic step, researchers can observe the resulting accumulation of upstream metabolites and the depletion of downstream products, thereby elucidating the sequence and regulation of biochemical pathways. nih.gov

A significant application of this compound (AFPA) is in the study of phytochrome (B1172217) biosynthesis in plants. AFPA acts as a mechanism-based inhibitor of transaminases, which are crucial for the synthesis of the phytochrome chromophore. nih.govnih.gov Research has demonstrated that pre-emergence treatment with AFPA effectively inhibits the initial synthesis of spectrophotometrically detectable phytochrome in various plant species. nih.gov

This inhibition of phytochrome synthesis is often correlated with a reduction in chlorophyll (B73375) synthesis, confirming that the de novo synthesis of both the chromophore and the apoprotein is required for phytochrome production. nih.gov Studies have shown AFPA to be a more effective inhibitor of both phytochrome and chlorophyll synthesis than another widely used transaminase inhibitor, gabaculine. nih.gov This superior efficacy suggests that AFPA may be the preferred tool for probing the physiological consequences of inhibiting phytochrome biosynthesis. nih.gov

Table 1: Effects of this compound (AFPA) on Phytochrome Synthesis in Various Plant Species

Plant SpeciesCommon NameEffect of AFPA TreatmentReference
Pisum sativum L.PeaInhibition of initial phytochrome synthesis nih.gov
Zea mays L.CornInhibition of initial phytochrome synthesis nih.gov
Avena sativa L.OatsInhibition of initial phytochrome synthesis nih.gov

In the realm of microbiology, inhibitors of amino acid biosynthesis are critical for dissecting the complex metabolic networks essential for pathogen survival. mdpi.com While direct studies on this compound in microbial metabolism are specific, the principles of its action are broadly applicable. For instance, the shikimate pathway, which produces aromatic amino acids, is a key target in organisms like Mycobacterium tuberculosis (Mtb). mdpi.com Inhibiting such pathways can reveal the central role of amino acid metabolism in microbial viability. mdpi.com

Furthermore, research into the regulation of γ-aminobutyric acid (GABA) metabolism in Bacillus subtilis provides a model for how derivatives of aminopentanoic acids can be used to study metabolic control. nih.gov The transcription factor GabR in B. subtilis strictly controls the expression of the gabT/D operon, which is responsible for GABA metabolism. nih.gov Specially designed derivatives of GABA can selectively target and modulate the activity of GabR, thereby controlling a specific metabolic pathway. nih.gov This approach highlights how compounds structurally related to this compound can be employed to investigate and manipulate microbial carbon and amino acid metabolism.

Exploration of Transcriptional Regulation Mechanisms in Microorganisms

Targeting transcriptional regulators that control metabolic pathways is a promising strategy for understanding and potentially controlling bacterial gene expression. nih.gov The design of specific agonists or antagonists for transcription factors can disrupt the expression of key enzymes involved in metabolism. nih.gov

An example of this approach involves the bacterial transcription factor GabR from Bacillus subtilis, which regulates the metabolism of GABA. nih.gov Researchers have designed and synthesized derivatives of γ-aminobutyric acid (GABA) to selectively target GabR. nih.gov These synthetic derivatives are designed based on the crystal structure of GabR to ensure they bind specifically to the bacterial transcription factor without affecting structurally similar proteins in other organisms. nih.gov One such derivative, (S)-4-amino-5-phenoxypentanoate, has been shown to bind to the effector site of GabR, mimicking the natural ligand and acting as a potential agonist. nih.gov This research demonstrates a powerful method for exploring transcriptional regulation, where a compound structurally analogous to this compound can be used as a precise tool to modulate the function of a specific transcription factor and study its downstream effects on gene expression and metabolism. nih.gov

Application in Protein Engineering and Structural Biology through Fluorine Labeling

The unique properties of the fluorine atom make it an exceptional probe for protein engineering and structural biology. ontosight.aiontosight.ai Incorporating fluorinated amino acids, such as this compound, into proteins provides a powerful, non-perturbing handle for detailed biophysical analysis. ontosight.ainih.gov

The process involves biosynthetically incorporating the fluorinated amino acid into the protein structure during expression in a microbial system, such as E. coli. nih.govucla.edu This site-specific labeling allows for the introduction of a ¹⁹F nucleus at a precise location within the protein, enabling detailed investigation of that specific region. nih.govanu.edu.au

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying the structure and dynamics of proteins labeled with fluorine. nih.govnih.gov The ¹⁹F nucleus offers several advantages for NMR studies.

Table 2: Advantages of the ¹⁹F Nucleus for NMR Spectroscopy

PropertyAdvantageReference
Spin 1/2 nih.gov
Natural Abundance 100% nih.govanu.edu.au
Gyromagnetic Ratio Second highest after ¹H, providing high intrinsic signal-to-noise (83% of proton) ucla.edu
Chemical Shift Range Very broad (>300-400 ppm), making it highly sensitive to subtle changes in the local chemical environment ucla.eduanu.edu.au
Biological Abundance Almost completely absent from biological systems, resulting in no background signals nih.govucla.edu

These properties make ¹⁹F NMR an ideal tool for observing protein behavior. nih.gov The large chemical shift dispersion means that the resonance of each fluorine label is exquisitely sensitive to its environment, providing high-resolution information on protein folding, conformational changes, and dynamics. nih.govnih.gov By incorporating this compound, researchers can use ¹⁹F NMR to monitor specific sites within a protein. Changes in the ¹⁹F NMR spectrum upon the addition of a ligand, for example, can be used to quantify binding affinities and assess the "druggability" of a protein target. nih.gov This technique is well-suited for studying small- to medium-sized proteins and can even be used to screen multiple proteins simultaneously. nih.gov

Computational and Theoretical Approaches

Molecular Docking and Prediction of Binding Sites and Affinities

Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as an enzyme. For 4-Amino-5-fluoropentanoic acid, docking studies have been instrumental in visualizing its interaction within the active site of its primary target, γ-aminobutyric acid aminotransferase (GABA-AT).

Research has shown that the GABA-AT active site possesses an accessory binding pocket that accommodates the fluoromethyl group of AFPA. joaquinbarroso.comnih.gov This finding was crucial in explaining the steric requirements of the active site and why certain larger analogues of AFPA fail to inhibit the enzyme. nih.gov Flexible docking simulations of related cyclopentane (B165970) analogues have further detailed the critical interactions within the GABA-AT active site. These studies predict that the carboxylate group of the inhibitor forms salt bridges with key arginine residues, namely Arg192 and Arg445, while the catalytic lysine (B10760008), Lys329, is positioned to interact with the inhibitor. akavatx.comresearchgate.net Although these specific simulations were performed on analogues, the fundamental binding mode is considered relevant for AFPA.

Table 1: Predicted Interactions of this compound Analogues in the GABA-AT Active Site

Interacting ResidueType of InteractionPredicted Role
Arg192Salt BridgeAnchoring the carboxylate group
Arg445Salt BridgeAnchoring the carboxylate group
Lys329Covalent/ProximityCatalytic role in the inactivation mechanism
Accessory PocketSteric FitAccommodates the fluoromethyl group

This table is generated based on findings from molecular modeling studies of AFPA and its close analogues. joaquinbarroso.comnih.govakavatx.comresearchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations offer a deeper understanding of the electronic structure of molecules and the energetic profiles of chemical reactions. These methods have been applied to AFPA and its analogues to unravel the intricacies of their inactivation mechanisms.

pKa and Electrostatic Potential Calculations for Intermediates

The acidity (pKa) of specific protons and the electrostatic potential (ESP) across a molecule are critical determinants of its reactivity. QC calculations have been employed to compute these properties for intermediates formed during the enzymatic processing of AFPA analogues. mdpi.comosti.govresearchgate.net For instance, studies on cyclopentene (B43876) analogues of AFPA have shown that the introduction of an α,β-unsaturated alkene significantly lowers the pKa of a key proton and increases the nucleophilicity of the corresponding enamine intermediate. mdpi.comosti.gov This enhanced acidity and nucleophilicity are directly linked to the improved inactivation efficiency of these analogues compared to their saturated counterparts. mdpi.comosti.gov ESP calculations visually represent the charge distribution, highlighting electron-deficient (electrophilic) and electron-rich (nucleophilic) regions, which helps in predicting the sites of chemical attack during the reaction. mdpi.comwuxiapptec.com

Table 2: Effect of Unsaturation on Calculated Properties and Inactivation Efficiency of AFPA Analogues

Compound TypeKey Structural FeatureCalculated pKa of Cγ-HCalculated Nucleophilicity of Enamine IntermediateObserved Inactivation Efficiency (k_inact/K_I)
Saturated AnalogueSingle C-C bondHigherLowerLower
Unsaturated Analogueα,β-Unsaturated systemLowerHigherHigher

This table illustrates the principles derived from quantum chemical calculations on AFPA analogues. mdpi.comosti.gov

Free Energy Landscape Analysis of Catalytic and Inactivation Pathways

The entire process of an inhibitor binding to an enzyme and undergoing a chemical transformation can be mapped out as a free energy landscape. This landscape reveals the relative energies of different states (e.g., reactant, transition state, intermediate, product) and the energy barriers between them. Free energy calculations have been performed for analogues of AFPA to understand the catalytic and inactivation pathways. mdpi.comosti.gov These studies, often in conjunction with molecular dynamics simulations, can identify the rate-limiting step of the inactivation mechanism. For example, in some related inactivators, the initial deprotonation step has been identified as being rate-limiting. researchgate.net Such analyses are crucial for understanding why one inactivator might be more potent than another and provide a rational basis for designing improved versions.

In Silico Design Principles for Novel Mechanism-Based Inactivators and Analogues

The knowledge gained from molecular docking, QC calculations, and mechanistic studies of AFPA has fueled the in silico design of novel mechanism-based inactivators. The primary goal is to create new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

One successful design strategy involves introducing conformational constraints into the flexible open-chain structure of AFPA. This led to the development of conformationally rigid cyclopentane and cyclopentene analogues. researchgate.netnih.govnih.gov The rationale is that a more rigid structure can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. Molecular docking and dynamics simulations are used to predict how these modifications will affect binding and the proximity of the reactive group to key catalytic residues like Lys329. akavatx.comnih.gov

Another design principle involves modifying the electronic properties of the molecule to facilitate the chemical steps of inactivation. As learned from QC calculations, introducing features like an α,β-unsaturated system can enhance the intrinsic reactivity of the inhibitor, leading to more efficient enzyme inactivation. mdpi.comnih.gov This integrated approach, combining computational prediction with organic synthesis and biochemical evaluation, has led to the discovery of new inactivators that are significantly more potent than the original AFPA template. nih.gov

Advanced Analytical and Biophysical Characterization Techniques

High-Resolution Mass Spectrometry for Protein Modification Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for characterizing the covalent modifications of proteins by 4-Amino-5-fluoropentanoic acid. This technique allows for precise mass measurements of intact proteins and their fragments, enabling the identification and localization of modifications. drug-dev.com

Peptide mapping coupled with HRMS is a powerful approach to pinpoint the exact site of modification. drug-dev.com In studies involving γ-aminobutyric acid aminotransferase (GABA-AT), HRMS has been used to analyze the enzyme after inactivation by related compounds. For instance, analysis of GABA-AT inactivated by a cyclopentene (B43876) analog of this compound revealed a mass shift corresponding to the covalent attachment of a metabolite to the pyridoxal-5'-phosphate (PLP) cofactor. nih.gov This level of detail is crucial for confirming the proposed inactivation mechanism. nih.gov

The general workflow for such an analysis involves:

Incubation of the target protein with this compound.

Proteolytic digestion of the protein into smaller peptides.

Separation of the peptides using liquid chromatography (LC).

Analysis of the peptides by HRMS to identify any mass shifts indicative of modification. drug-dev.com

Tandem mass spectrometry (MS/MS) to sequence the modified peptide and identify the specific amino acid residue that has been altered. drug-dev.com

This detailed analysis provides direct evidence of covalent bond formation and helps to distinguish between different potential inactivation pathways. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information about molecules in solution. swinburne.edu.au Advanced NMR methods, including two-dimensional (2D) experiments, are particularly valuable for characterizing the structure of this compound and its interactions with target enzymes. ipb.ptmdpi.com

For small molecules like this compound, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity. researchgate.net More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of different protons, which helps to define the molecule's conformation in solution. mdpi.com

When studying the interaction of this compound with a protein, isotope labeling in combination with heteronuclear NMR experiments can be employed. nmr-bio.com For example, by using ¹⁵N-labeled protein, one can monitor changes in the chemical shifts of backbone amide protons upon the binding of the inhibitor. These changes can map the binding site and provide insights into conformational changes that occur upon binding.

In the context of enzyme inactivation, NMR can be used to study the structure of the modified enzyme or any released products. For instance, crystal structures of Toxoplasma gondii ornithine aminotransferase (TgOAT) in complex with (S)-4-amino-5-fluoropentanoic acid have been determined, providing a static picture of the binding mode. frontiersin.org NMR can complement this by providing information about the dynamics of the inhibitor-enzyme complex in solution.

Transient-State Kinetic Measurements for Unraveling Elementary Steps

The inactivation of an enzyme by this compound can be described by a two-step mechanism: initial reversible binding to form an enzyme-inhibitor complex (E·I), followed by an irreversible chemical step that leads to inactivation (EI*):

E + I ⇌ E·I → EI*

Transient-state kinetic methods, such as stopped-flow spectroscopy, can be used to measure the rates of both the binding and the inactivation steps. wustl.edu For example, in the study of human ornithine aminotransferase (hOAT) with a related cyclopentene derivative, transient-state kinetics were used to measure the rate constants for the observed transient states during inhibition. mdpi.com This allowed for a detailed understanding of the inactivation cascade. mdpi.com

By varying the concentration of the inhibitor and monitoring the reaction over time, one can obtain the following kinetic parameters:

KI : The dissociation constant for the initial enzyme-inhibitor complex.

kinact : The maximal rate of inactivation.

These parameters provide a quantitative measure of the inhibitor's potency. For instance, the rate of inactivation of GABA-AT by a conformationally rigid analog of this compound was found to be significantly slower than the open-chain compound, and this was rationalized by detailed kinetic analysis. researchgate.net

Table of Kinetic Constants for Enzyme Inhibition

CompoundEnzymekinact (min-1)KI (mM)kinact/KI (min-1mM-1)
This compoundGABA-ATData not availableData not availableData not available
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acidhOATData provided in source mdpi.comData provided in source mdpi.comData provided in source mdpi.com
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acidGABA-ATData provided in source mdpi.comData provided in source mdpi.comData provided in source mdpi.com

The combination of these advanced analytical and biophysical techniques provides a powerful and comprehensive approach to understanding the chemical and biological properties of this compound.

Future Research Directions in 4 Amino 5 Fluoropentanoic Acid Research

Development of Innovative Synthetic Routes for Enhanced Stereochemical Control and Diverse Analogues

Future synthetic efforts will likely focus on developing more efficient and stereoselective routes to 4-Amino-5-fluoropentanoic acid and its derivatives. While existing methods have been successful, the development of novel strategies is crucial for accessing a wider range of structural analogues with precise three-dimensional arrangements. Research into asymmetric catalysis, enzymatic synthesis, and novel fluorination techniques could yield pathways that offer superior control over stereocenters, which is critical for optimizing interactions with biological targets.

A key area of exploration is the synthesis of conformationally rigid analogues to probe the specific binding conformations required for enzyme inactivation. acs.org For instance, research has shown that constraining the structure of GABA-AT inactivators can significantly impact their potency and mechanism. acs.orgresearchgate.net Comparing the open-chain this compound with its cyclic counterparts reveals critical insights into the structure-activity relationship.

Table 1: Comparative Inactivation of GABA-AT by this compound and a Conformationally Rigid Analogue

CompoundStructure TypeRelative Inactivation RateFluoride (B91410) Ion ReleaseCovalent Binding
This compoundOpen-chain15x1 per inactivation event1 equivalent
Conformationally Rigid Analogue (7)Cyclic1x148 per inactivation event2 equivalents

This data, derived from studies on GABA-AT, illustrates how conformational rigidity dramatically alters the inactivation pathway and efficiency. acs.orgresearchgate.net

Future work should expand on this by creating a broader library of analogues, including those with modifications at various positions, to systematically map the pharmacophore and enhance properties like cell permeability and target specificity. nih.gov The synthesis of fluorinated heterocyclic amino acids and those incorporating unique functional groups like SF5 could also lead to novel biological activities. nih.gov

Comprehensive Elucidation of Enzymatic Substrate Specificity and Reactivity Profiles across Diverse Enzyme Classes

While the interaction of this compound with GABA-AT is a cornerstone of its known bioactivity, its substrate specificity and reactivity with other enzymes remain largely unexplored. Future research must broaden the scope of enzymatic screening to fully understand its biological profile. Aminotransferases, a broad class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, represent a primary area for investigation due to their mechanistic similarities with GABA-AT. mdpi.com

Key research questions include:

Breadth of Specificity: To what extent does this compound interact with other transaminases, decarboxylases, or racemases involved in amino acid metabolism? mdpi.comnih.gov

Mechanism of Inactivation: Does it act as a mechanism-based inactivator for other enzymes, and if so, do the chemical mechanisms differ from that observed with GABA-AT?

Structural Basis of Specificity: What specific amino acid residues in the active sites of various enzymes govern binding and reactivity? nih.gov

Detailed kinetic analysis is essential to quantify these interactions. Studies have shown that for related inactivators, the cleavage of the carbon-halogen bond is not always the rate-determining step; rather, C-H bond cleavage can be critical, as demonstrated by deuterium (B1214612) isotope effect experiments. acs.org Similar mechanistic studies on this compound across a panel of enzymes would provide invaluable data.

Table 2: Key Kinetic Parameters for Enzyme Interaction Analysis

ParameterDescriptionResearch Implication
k_inact The maximal rate of enzyme inactivation.Determines the potency and speed of inactivation. acs.org
K_I The concentration of inactivator that gives half the maximal rate.Measures the initial binding affinity of the compound to the enzyme.
Partition Ratio The number of catalytic turnovers per inactivation event.Indicates the efficiency of the inactivation process. A lower number is more efficient.
Isotope Effects Changes in reaction rate upon isotopic substitution (e.g., ²H).Helps to identify the rate-determining step of the chemical mechanism. acs.org

Systematic screening against enzyme families, such as D-amino acid transaminases or acetyl-CoA synthetases, could uncover unexpected targets and provide a more complete picture of the compound's selectivity. nih.govnih.gov

Expansion of this compound's Role as a Molecular Probe in Novel Biochemical Pathways and Cellular Processes

Given its specific mechanism of action, this compound is an excellent candidate for development as a molecular probe to investigate cellular metabolism and signaling. By selectively inhibiting GABA-AT, it can be used to perturb the GABA shunt and study the downstream consequences on neurotransmitter levels, energy metabolism, and neuronal function.

Future applications could involve:

Metabolic Flux Analysis: Using isotopically labeled versions of this compound to trace metabolic pathways and understand how inhibiting GABA-AT reroutes metabolic intermediates.

Neurotransmitter Dynamics: Employing the compound in neuroscience research to modulate GABA levels in specific brain regions or cell types, allowing for a precise investigation of GABA's role in various physiological and pathological processes.

Target Identification and Validation: Developing derivatized versions of the molecule (e.g., with biotin (B1667282) or fluorescent tags) that can be used in activity-based protein profiling (ABPP) to identify its full spectrum of cellular targets in an unbiased manner.

The development of such probes is essential for moving beyond its known role as a GABA-AT inactivator and exploring its potential influence on other cellular networks and pathways.

Integration of Multi-Omics and Systems Biology Approaches for Holistic Understanding of its Biological Impact

To achieve a comprehensive understanding of the biological effects of this compound, future research must integrate multi-omics technologies. nih.gov This systems biology approach moves beyond a single target to create a holistic view of the cellular response to the compound. researchgate.net By combining transcriptomics, proteomics, and metabolomics, researchers can map the global perturbations that occur following enzyme inhibition. nih.govnih.gov

A proposed workflow could include:

Transcriptomics: Using RNA-sequencing to identify changes in gene expression in cells or tissues treated with the compound. This can reveal compensatory mechanisms, off-target effects, and activation of specific signaling pathways. nih.gov

Proteomics: Quantifying changes in the levels of thousands of proteins to see the downstream effects of altered gene expression and identify post-translational modifications. nih.gov

Metabolomics: Analyzing the global profile of small-molecule metabolites to directly observe the biochemical consequences of enzyme inhibition, such as the accumulation of GABA and alterations in related pathways like the TCA cycle or amino acid metabolism. nih.govmdpi.comresearchgate.net

Application of Computational and Artificial Intelligence-Driven Methodologies for Rational Design of Next-Generation Biochemical Probes

The rational design of new biochemical probes based on the this compound scaffold can be significantly accelerated by computational and artificial intelligence (AI) methodologies. nih.gov These approaches can predict the properties of novel analogues before they are synthesized, saving time and resources.

Future research in this area should leverage:

Molecular Docking and Simulation: Using the crystal structures of target enzymes to model how new analogues bind in the active site. This can help prioritize designs with improved affinity and selectivity.

Quantum Mechanics (QM) Calculations: Modeling the enzymatic reaction mechanism at an electronic level to better understand the inactivation process and design compounds with enhanced reactivity.

Machine Learning (ML) and AI: Developing quantitative structure-activity relationship (QSAR) models trained on existing data to predict the activity of virtual compounds. scispace.com AI-driven platforms can suggest novel molecular structures that are potent, synthetically tractable, and possess desirable pharmacological properties. ox.ac.uk

Q & A

Q. What is the enzymatic inactivation mechanism of AFPA against GABA aminotransferase (GABA-AT)?

AFPA irreversibly inactivates GABA-AT via an enamine mechanism involving pyridoxal phosphate (PLP). During catalysis, the enzyme removes the γ-proton of AFPA, forming a conjugated enamine intermediate that alkylates the coenzyme. This results in the conversion of PLP to pyridoxamine phosphate (PMP) and the release of one fluoride ion per inactivation event. A key feature is its partition ratio of 0 , meaning every molecule of AFPA inactivates the enzyme without releasing products .

Q. How can researchers experimentally determine the partition ratio of AFPA?

The partition ratio is calculated by quantifying fluoride ion release relative to enzyme active sites. Methods include:

  • Fluoride ion-selective electrode or colorimetric assays to measure F⁻ release.
  • Radiolabeled PLP : Reconstitute apo-GABA-AT with [³H]PLP, inactivate with AFPA, and track tritium incorporation into the enzyme.
  • Enzyme activity assays : Compare residual activity after dialysis to confirm irreversible inactivation .

Q. What experimental techniques validate AFPA’s mechanism of action?

  • Spectrophotometric analysis : Monitor PLP→PMP conversion (absorbance shift from 420 nm to 330 nm).
  • Acid/base denaturation : Release radiolabeled adducts (e.g., 6-hydroxy-4-oxo-5-hexenoic acid) from inactivated enzyme.
  • Kinetic studies : Measure time-dependent, saturable inactivation protected by substrates like GABA .

Advanced Research Questions

Q. Why do AFPA analogues with extended alkyl chains fail to inhibit GABA-AT?

Molecular dynamics studies reveal that GABA-AT’s active site has a narrow accessory binding pocket accommodating AFPA’s fluoromethyl group but not bulkier substituents. For example, 4-amino-5-fluorohexanoic acid analogues introduce steric clashes, reducing binding and inactivation efficacy .

Q. How does the unsaturated analogue (S,E)-4-Amino-5-fluoropent-2-enoic acid differ in inactivation kinetics?

The unsaturated analogue binds 50× tighter to GABA-AT than AFPA due to enhanced π-orbital interactions. However, its partition ratio is 5 , requiring five turnovers per inactivation event, unlike AFPA’s ratio of 0. This highlights trade-offs between binding affinity and catalytic efficiency .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for GABA-AT inhibitors?

  • Hybrid inhibitor design : Combine AFPA’s fluoromethyl group with vigabatrin’s vinyl moiety to optimize selectivity and potency.
  • Computational modeling : Use molecular docking to predict steric clashes or binding compatibility.
  • Comparative kinetics : Analyze kₜₐₜ/Kᵢ values to differentiate mechanism-based inactivators from reversible inhibitors .

Q. How does AFPA’s partition ratio of 0 impact therapeutic potential?

A partition ratio of 0 ensures stoichiometric inactivation , minimizing off-target effects and reducing dosage requirements. This contrasts with vigabatrin (ratio >1), which requires higher doses for efficacy .

Methodological Considerations

ParameterAFPAVigabatrin
Partition Ratio 0 (every molecule inactivates)>1 (multiple turnovers)
Binding Affinity (Kᵢ) 50 µM1.2 mM
Fluoride Release 1 F⁻ per inactivationNone
Therapeutic Dose Low (theoretical)High

Data derived from .

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4-Amino-5-fluoropentanoic acid

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